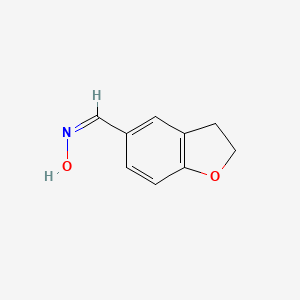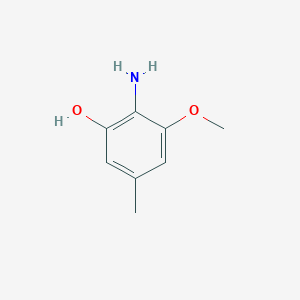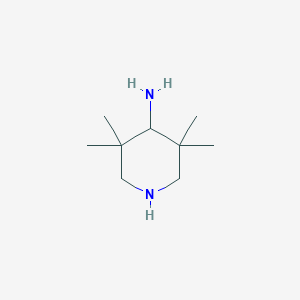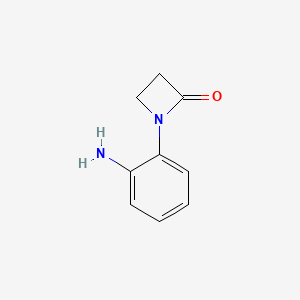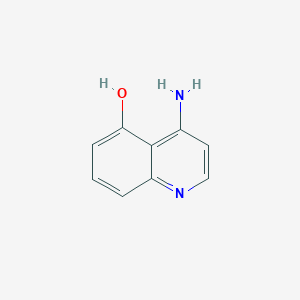![molecular formula C10H10N2 B11920183 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties to the molecule.
準備方法
The synthesis of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones can yield the desired compound . Another approach involves the use of chloroacetonitrile followed by DMF-DMA to produce imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with omega-bromoacetophenones can yield imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .
科学的研究の応用
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery. Additionally, it has been investigated for its potential use in agrochemicals and as a building block for the synthesis of other bioactive molecules .
作用機序
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
類似化合物との比較
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been studied for their potential as CDK2 inhibitors .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2 |
InChIキー |
YTQLPYGSCLGEPF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C=CC=CN3N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)




